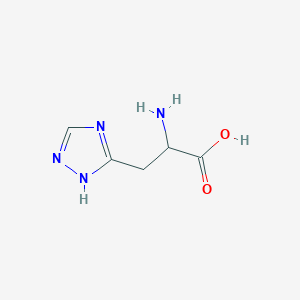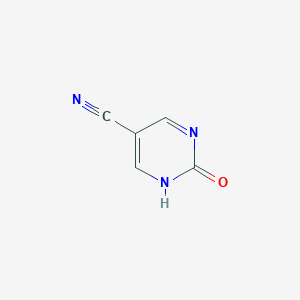
11-Deoxy prostaglandin F2beta
Overview
Description
11-Deoxy prostaglandin F2beta is a prostanoid, a class of bioactive lipids derived from arachidonic acid. It is an analog of prostaglandin F2beta, characterized by the absence of a hydroxyl group at the 11th position. This compound plays a significant role in various physiological processes and has been studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Deoxy prostaglandin F2beta typically involves the following steps:
Starting Material: The synthesis begins with a suitable prostaglandin precursor.
Reduction: The 11-hydroxy group of the precursor is selectively reduced to form the 11-deoxy derivative.
Purification: The product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting material are processed using optimized reaction conditions.
Automated Purification: Advanced chromatographic systems are employed for efficient purification.
Quality Control: Rigorous quality control measures ensure the consistency and purity of the final product
Chemical Reactions Analysis
Types of Reactions: 11-Deoxy prostaglandin F2beta undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Further reduction can modify the existing functional groups.
Substitution: Substitution reactions can introduce new substituents at specific positions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products: The major products formed from these reactions include various hydroxylated, halogenated, and alkylated derivatives of this compound .
Scientific Research Applications
11-Deoxy prostaglandin F2beta has diverse applications in scientific research:
Chemistry: It is used as a reference compound in the study of prostanoid chemistry.
Biology: The compound is studied for its role in cellular signaling and regulation.
Medicine: Research explores its potential therapeutic effects in conditions like inflammation and cardiovascular diseases.
Industry: It is used in the development of pharmaceuticals and as a biochemical tool in various assays .
Mechanism of Action
The mechanism of action of 11-Deoxy prostaglandin F2beta involves its interaction with specific prostaglandin receptors. Upon binding to these receptors, it activates intracellular signaling pathways, leading to various physiological effects. The primary molecular targets include G-protein-coupled receptors, which mediate the compound’s effects on inflammation, smooth muscle contraction, and other processes .
Comparison with Similar Compounds
Prostaglandin F2alpha: A closely related compound with a hydroxyl group at the 11th position.
Prostaglandin E2: Another prostanoid with distinct biological activities.
Prostaglandin D2: Known for its role in allergic responses and inflammation.
Uniqueness: 11-Deoxy prostaglandin F2beta is unique due to the absence of the 11-hydroxy group, which alters its biological activity and receptor binding properties. This structural difference makes it a valuable tool for studying the specific roles of prostaglandins in various physiological and pathological processes .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,5R)-2-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-19,21-22H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFLKMLJQWGIIZ-LVJWDHJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1CCC(C1CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1CC[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxa-9-azaspiro[4.5]decane](/img/structure/B160180.png)
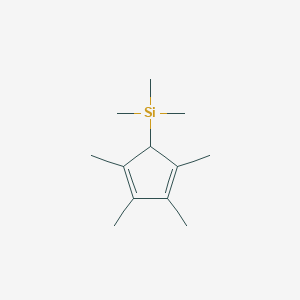
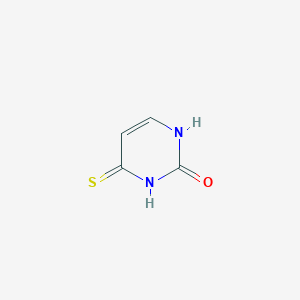


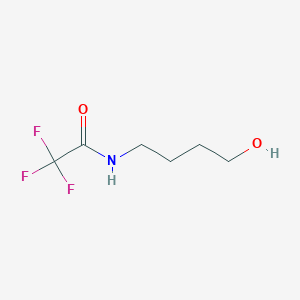
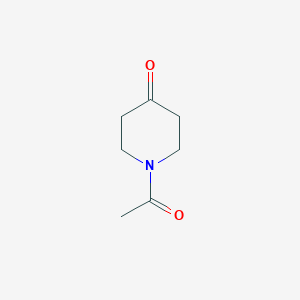

![1-[2-(2,3-Dihydroxypropoxy)-5-methylphenyl]propan-1-one](/img/structure/B160196.png)



